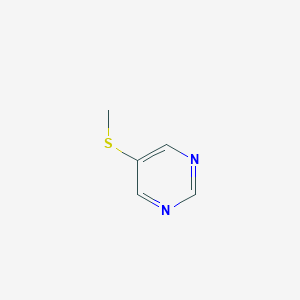

5-(Methylthio)pyrimidine

Descripción

5-(Methylthio)pyrimidine is a sulfur-containing heterocyclic compound characterized by a pyrimidine ring substituted with a methylthio (–SCH₃) group at the 5-position. This structural motif is critical for its electronic and steric properties, enabling diverse reactivity and biological interactions. The methylthio group enhances lipophilicity and modulates electron density within the pyrimidine ring, influencing binding to biological targets such as enzymes and receptors .

For instance, they have been investigated for anti-HIV activity and as antibacterial agents, with some derivatives isolated from Escherichia coli strains showing promise against toxin-induced diarrhea . Their synthetic versatility also makes them valuable intermediates in organic chemistry, particularly in cross-coupling reactions and multi-component syntheses .

Propiedades

Número CAS |

14257-02-4 |

|---|---|

Fórmula molecular |

C5H6N2S |

Peso molecular |

126.18 g/mol |

Nombre IUPAC |

5-methylsulfanylpyrimidine |

InChI |

InChI=1S/C5H6N2S/c1-8-5-2-6-4-7-3-5/h2-4H,1H3 |

Clave InChI |

IBMKUYMVNFUNOW-UHFFFAOYSA-N |

SMILES |

CSC1=CN=CN=C1 |

SMILES canónico |

CSC1=CN=CN=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrimidine Derivatives

5-(2-Haloethyl)pyrimidine Derivatives

- Structure : Features a haloethyl (–CH₂CH₂X, X = Cl, I) group at the 5-position instead of methylthio.

- Synthesis : Prepared via nucleophilic substitution of 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid or phosphoryl chloride .

- Key Differences :

- Hydrogen Bonding : X-ray crystallography reveals N–H···O hydrogen bonds forming 1D chains, enhancing crystallinity compared to 5-(methylthio)pyrimidine .

- Reactivity : Haloethyl groups enable further functionalization (e.g., nucleophilic displacement), whereas the methylthio group is less reactive under similar conditions.

Thieno[2,3-d]pyrimidines

- Structure : Fused thiophene-pyrimidine systems with a methylthio group at the 2-position (e.g., compound 32 in ).

- Biological Activity : Acts as a selective 5-HT₃ receptor antagonist (Ki = 4.2 nM), demonstrating high receptor affinity due to the thiophene ring’s electron-rich environment .

- Key Differences: Substituent Position: The 2-methylthio group in thienopyrimidines directs binding to serotonin receptors, unlike 5-substituted analogs, which lack this specificity. Electronic Effects: The fused thiophene ring enhances π-stacking interactions, absent in this compound.

5-(Tributylstannyl)-2-(methylthio)pyrimidine

- Structure : Combines a 5-tributylstannyl (–SnBu₃) group with a 2-methylthio substituent.

- Applications : Used in Stille cross-coupling reactions to construct biaryl systems, leveraging the stannyl group’s transmetalation capability .

- Key Differences :

- Reactivity : The stannyl group enables catalytic coupling, whereas this compound is typically inert in such reactions.

- Synthetic Utility : This compound serves as a versatile building block in drug discovery, unlike simpler 5-(methylthio) derivatives.

Table 1: Key Properties of this compound and Analogues

Electronic and Steric Effects

- This compound : The –SCH₃ group donates electrons via resonance, increasing electron density at the 4- and 6-positions, which enhances nucleophilic aromatic substitution .

- Chloroethyl Derivatives : The electron-withdrawing halo group reduces ring electron density, favoring electrophilic attacks at the 2- and 4-positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.